2-(2-Chlorophenoxy)butanoyl chloride is an organic compound characterized by the molecular formula and a molecular weight of approximately 233.09 g/mol. This compound features a chlorophenoxy group, which contributes to its chemical reactivity and potential biological activity. It is primarily utilized in synthetic organic chemistry, especially in the development of pharmaceuticals and agrochemicals .
There is no current information available on the specific mechanism of action of 2-(2-Chlorophenoxy)butanoyl chloride in any biological systems.
Due to the lack of specific data, it's important to consider the general hazards associated with acyl chlorides:
Synthesis of 2-(2-Chlorophenoxy)butanoyl chloride can be achieved through several methods:
python# Example reaction2-Chlorophenol + Butyric Acid Chloride → 2-(2-Chlorophenoxy)butanoyl Chloride
2-(2-Chlorophenoxy)butanoyl chloride finds applications primarily in:
Several compounds share structural similarities with 2-(2-Chlorophenoxy)butanoyl chloride. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(4-Chlorophenoxy)butanoyl chloride | Different chlorine position may affect reactivity. | |
2-(4-Bromo-2-chlorophenoxy)butanoyl chloride | Bromine substitution alters biological activity. | |
4-(Chlorophenoxy)butanoic acid | Contains a carboxylic acid group instead of acyl chloride. |
These compounds illustrate variations in halogen placement and functional groups, which can significantly influence their chemical behavior and biological activity .